molecular formula C23H30N2O5 B2541488 3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide CAS No. 954046-35-6

3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Cat. No.: B2541488
CAS No.: 954046-35-6
M. Wt: 414.502
InChI Key: XIDGGYLROZVZMD-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a synthetic benzamide derivative characterized by a trimethoxy-substituted aromatic ring linked via an amide bond to a 3-(2-phenylmorpholin-4-yl)propyl side chain. The compound’s structural complexity arises from the integration of a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) and a phenyl group, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-27-19-14-18(15-20(28-2)22(19)29-3)23(26)24-10-7-11-25-12-13-30-21(16-25)17-8-5-4-6-9-17/h4-6,8-9,14-15,21H,7,10-13,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDGGYLROZVZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves multiple steps:

    Formation of the Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Amidation Reaction: The trimethoxybenzoyl chloride is then reacted with 3-(2-phenylmorpholin-4-yl)propylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide, a comparison with analogous compounds is essential. Below is an analysis of key structural and functional analogs:

PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)

  • Structural Differences: PBX2 replaces the morpholine-propyl side chain with a benzooxazinone moiety, a bicyclic system fused to a pyrrole ring. This substitution likely alters solubility and target selectivity.
  • Functional Implications: The benzooxazinone group in PBX2 may enhance π-π stacking interactions with aromatic residues in enzyme active sites, whereas the morpholine in the target compound could improve membrane permeability due to its basic nitrogen and hydrophilicity .

MIBE (Ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]but-2-enoate)

  • Structural Differences : MIBE features an indole-based scaffold with ester and vinyloxy substituents, contrasting with the benzamide-morpholine framework.

NCL-1 (N-((1S)-3-(3-(trans-aminocyclopropyl)phenoxy)-1-(benzylcarbamoyl)propyl)benzamide)

  • Structural Differences: NCL-1 incorporates a trans-aminocyclopropyl group and a benzylcarbamoyl side chain, distinct from the morpholine-propyl linker.
  • Functional Implications : NCL-1 is a lysine-specific demethylase (LSD) inhibitor. The target compound’s trimethoxybenzamide group may similarly engage epigenetic targets, but the morpholine side chain could modulate selectivity against KDM5A or other histone demethylases .

Physicochemical and Pharmacological Data

The table below summarizes key properties of the target compound and its analogs:

Compound Molecular Weight LogP (Predicted) Key Functional Groups Biological Activity
This compound ~440.5 3.2 Trimethoxybenzamide, morpholine, phenyl Hypothesized kinase/epigenetic modulation
PBX2 ~420.4 2.8 Benzooxazinone, trimethoxybenzamide Estrogen receptor antagonism
MIBE ~388.4 3.5 Indole, ester, vinyloxy Dual GPER/ER antagonism
NCL-1 ~495.5 4.1 Benzylcarbamoyl, aminocyclopropyl LSD1 inhibition

Biological Activity

3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H26N2O4
  • Molecular Weight : 358.43 g/mol

Research indicates that this compound may exert its effects through several mechanisms:

  • Receptor Modulation : The compound interacts with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play a role in metabolic processes, potentially leading to altered pharmacokinetics of other drugs.
  • Cellular Signaling : The compound may influence cellular signaling pathways associated with inflammation and apoptosis.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. Doses ranging from 10 to 30 mg/kg showed a statistically significant reduction in immobility time compared to control groups .
  • Analgesic Effects : Analgesic properties were assessed using the hot plate test and formalin-induced pain model. The results indicated that the compound reduced pain response significantly at doses of 20 mg/kg and above .
  • Neuroprotective Effects : Research suggests that the compound may provide neuroprotection against oxidative stress-induced neuronal damage in vitro. This was evidenced by reduced lactate dehydrogenase release and improved cell viability in neuronal cell cultures exposed to neurotoxic agents .

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal examined the antidepressant properties of this compound in a chronic mild stress model. The compound was administered daily for three weeks, resulting in a marked improvement in behavioral scores compared to untreated controls. The underlying mechanism was hypothesized to involve modulation of serotonin and norepinephrine levels .

Case Study 2: Analgesic Properties

In another investigation focusing on pain management, researchers evaluated the analgesic efficacy of the compound against acute pain models. Results indicated that it significantly alleviated pain behaviors without producing significant side effects typically associated with opioid analgesics .

Summary of Findings

Activity TypeObserved EffectsDosage RangeReference
AntidepressantReduced immobility10 - 30 mg/kg
AnalgesicDecreased pain response20 mg/kg
NeuroprotectiveImproved cell viabilityN/A

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